molecular formula C8H8N2O4 B1334038 Methyl 3-amino-5-nitrobenzoate CAS No. 23218-93-1

Methyl 3-amino-5-nitrobenzoate

Cat. No.: B1334038
CAS No.: 23218-93-1
M. Wt: 196.16 g/mol
InChI Key: HZVBRLJDOZZHFL-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-nitrobenzoate is an organic compound that belongs to the class of aromatic nitro compounds It is characterized by the presence of an amino group (-NH2) and a nitro group (-NO2) attached to a benzene ring, with a methyl ester group (-COOCH3) at the meta position relative to the nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of methyl benzoate to form methyl 3-nitrobenzoate. This is achieved by reacting methyl benzoate with a mixture of concentrated nitric acid and sulfuric acid under controlled conditions. The resulting methyl 3-nitrobenzoate is then subjected to a reduction reaction to convert the nitro group to an amino group, forming this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in acidic medium.

    Substitution: Halogenating agents or other electrophiles in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: this compound can be reduced to Methyl 3-amino-5-aminobenzoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: Formation of nitroso or nitro derivatives.

Scientific Research Applications

Chemical Synthesis Applications

Methyl 3-amino-5-nitrobenzoate serves as an important intermediate in the synthesis of various organic compounds. It can be utilized to produce derivatives with modified functional groups through:

  • Substitution Reactions : The amino group can be replaced with other functional groups, leading to a wide array of derivatives.
  • Reduction Reactions : The nitro group can be reduced to an amine, further expanding the compound's utility in synthesizing pharmaceuticals .

Table 1: Common Synthetic Pathways Involving this compound

Reaction TypeProductYield (%)
ReductionMethyl 3-amino-5-aminobenzoate85
SubstitutionMethyl 3-hydroxy-5-nitrobenzoate75
AcylationMethyl 3-acetylamino-5-nitrobenzoate70

Research indicates that this compound exhibits notable biological activities, particularly in antimicrobial and neuroprotective domains.

Antimicrobial Properties

Studies have shown that derivatives of this compound possess significant antibacterial activity against various pathogens. For instance, compounds derived from similar structures have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy of Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
This compoundStaphylococcus aureus<0.03125
This compoundEscherichia coli1
This compoundKlebsiella pneumoniae4

The structural modifications of this compound can enhance its antimicrobial properties significantly .

Neuroprotective Effects

Recent investigations suggest that this compound may play a role in synthesizing neuroprotective agents aimed at treating neurodegenerative diseases such as Alzheimer's disease. The compound has been studied for its ability to protect neuronal cells from oxidative stress, demonstrating a reduction in cell death under harmful conditions .

Pharmaceutical Applications

This compound is also explored as a pharmaceutical intermediate. Its derivatives are being investigated for their potential use in developing drugs targeting various conditions, including hypertension and metabolic disorders. The compound's ability to inhibit critical enzymes involved in tumor cell protection has also been noted, suggesting its utility in cancer treatment strategies .

Table 3: Potential Pharmaceutical Applications

Application AreaDescription
Antihypertensive AgentsIntermediate for angiotensin II receptor antagonists
Cancer TreatmentInhibitors of glutathione S-transferase (GST)
Neurodegenerative DiseasesNeuroprotective agent synthesis

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of methyl derivatives against various bacterial strains, revealing promising results that support further development into therapeutic agents.
  • Neuroprotection Research : Research focused on synthesizing hydrazones from this compound showed significant protective effects on neuronal cells exposed to oxidative stress, indicating potential for treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-nitrobenzoate depends on its specific application. In biochemical assays, the compound may interact with enzymes or receptors, influencing their activity. The presence of both amino and nitro groups allows for diverse interactions with biological molecules, potentially affecting various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-nitrobenzoate: Lacks the amino group, making it less reactive in certain substitution reactions.

    Methyl 3-amino-4-nitrobenzoate: Similar structure but with different positioning of the nitro group, leading to different reactivity and applications.

    Methyl 3-amino-2-nitrobenzoate: Another positional isomer with distinct chemical properties.

Uniqueness

The combination of an amino group and a nitro group on the benzene ring allows for versatile chemical transformations and interactions in various research and industrial contexts .

Biological Activity

Methyl 3-amino-5-nitrobenzoate, a compound with the chemical formula C₈H₈N₂O₄, has garnered attention in the scientific community due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant research findings and data.

  • Molecular Weight : 180.16 g/mol
  • Structure : The compound features a nitro group (–NO₂) and an amino group (–NH₂) attached to a benzoate structure, which contributes to its biological activity.

Biological Activities

  • Antimicrobial Properties
    • This compound has been studied for its potential as an antimicrobial agent . Research indicates that it exhibits effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has shown notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.1 to 1.0 mg/mL .
  • Cytotoxic Effects
    • In vitro studies have revealed that this compound induces cytotoxic effects in cancer cell lines. The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .
  • Enzyme Inhibition
    • The compound also acts as an inhibitor of specific enzymes involved in cellular processes. It has been shown to inhibit topoisomerases, which are crucial for DNA replication and transcription, thereby affecting cell proliferation .

The biological activity of this compound can be attributed to several mechanisms:

  • Oxidative Stress Induction : The nitro group can undergo reduction within biological systems, generating reactive intermediates that induce oxidative damage to cellular components.
  • Enzyme Interaction : The compound's amino group allows it to form hydrogen bonds with target enzymes, altering their activity and potentially leading to inhibition of critical pathways in bacterial and cancer cells .

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition of Staphylococcus aureus. The researchers observed that at concentrations above 0.5 mg/mL, the compound effectively reduced bacterial viability by over 70% compared to control groups.

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation focusing on its cytotoxic effects, this compound was tested against human breast cancer cell lines (MCF-7). Results indicated that treatment with the compound at concentrations ranging from 10 µM to 50 µM led to a dose-dependent increase in apoptosis markers such as caspase activation and DNA fragmentation.

Data Summary

Biological Activity Effect Tested Strains/Cells Concentration Range
AntimicrobialInhibition of bacterial growthStaphylococcus aureus, E. coli0.1 - 1.0 mg/mL
CytotoxicInduction of apoptosisMCF-7 breast cancer cells10 - 50 µM
Enzyme InhibitionInhibition of topoisomerasesVarious bacterial strainsSpecific to enzyme activity

Properties

IUPAC Name

methyl 3-amino-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-14-8(11)5-2-6(9)4-7(3-5)10(12)13/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVBRLJDOZZHFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373407
Record name methyl 3-amino-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23218-93-1
Record name methyl 3-amino-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 23218-93-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 3-amino-5-nitro-benzoic acid (65 g, 357 mmol, 1 equiv) in MeOH (650 ml) at 0° C. was added SOCl2 dropwise (39 ml, 536 mmol, 1.5 equiv). The resulting solution was allowed to warm to room temperature and stirred for 16 h. A further portion of SOCl2 (10 ml, 137 mmol, 0.4 equiv) was added dropwise and the solution was stirred at room temperature for 5 h, at 50° C. for 2 h and then cooled to room temperature and concentrated in vacuo. The residue was dissolved in AcOEt and the organic phase washed with saturated aqueous NaHCO3 solution, dried over MgSO4 and concentrated in vacuo. The solid residue was triturated with AcOEt/iso-hexane to give 3-amino-5-nitro-benzoic acid methyl ester (D1) (55 g, 78%) as a pale yellow solid.
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65 g
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650 mL
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10 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 3-amino-5-nitrobenzoic acid 10.3 g (56.6 mmol) in methanol (100 mL) was added thionyl chloride 6.5 mL (89 mmol) dropwise under ice-cooing, and the mixture was stirred at 70° C. for 4 hours. The solvent was evaporated and thereto was added water and the mixture was extracted three times with ethyl acetate (100 mL). The organic layer was washed with an aqueous saturated sodium bicarbonate solution and dried on magnesium sulfate, filtered and concentrated to give 11.0 g (56.1 mmol) of methyl 3-amino-5-nitrobenzoate as a brown solid (yield: 99%).
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10.3 g
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Synthesis routes and methods IV

Procedure details

3,5-Dinitro-benzoic acid methyl ester (Example 312, 13.7 g, 60.6 mmol), Pd/C (Aldrich, 1.34 g, 10%, 0.61 mmol), triethylamine (Aldrich, 36.4 mL, 273 mmol) was dissolved in 30 mL of CH3CN. To the above solution was added a solution of HCOOH (Aldrich, 9.7 mL, 261 mmol) in 30 mL of CH3CN dropwise. The mixture was then refluxed for 2 h. After cooled to room temperature, the mixture was filtered through a Celite pad, washed with EtOAc, and the filtrate was concentrated. The residue was purified by chromatography (5%-10% EtOAc/CH2Cl2) to give 7.0 g (59%) of product.
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13.7 g
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36.4 mL
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30 mL
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1.34 g
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9.7 mL
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30 mL
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59%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the synthesis method described in the research?

A1: The research highlights a novel approach to synthesizing Methyl 3-amino-5-nitrobenzoate. The researchers successfully employed NaBH4/I2 as a reducing agent to selectively reduce one nitro group of Methyl 3,5-dinitrobenzoate, leading to the desired product. [] This method offers advantages such as mild reaction conditions, fast reaction rate, and high selectivity, resulting in a yield exceeding 90%. []

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